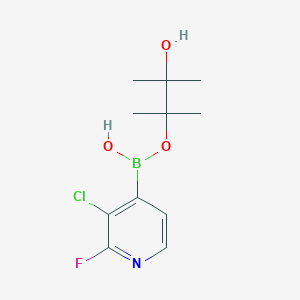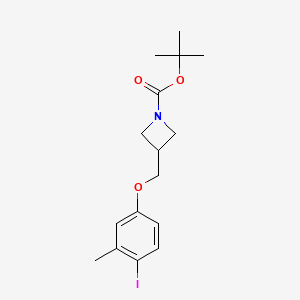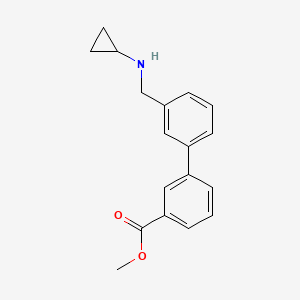![molecular formula C17H27NO2 B13724351 1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724351.png)
1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound that belongs to the class of cyclobutylamines. This compound is characterized by the presence of a cyclobutyl ring substituted with a 3,5-dimethoxyphenyl group and a 3-methyl-1-butylamine chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine involves several steps, typically starting with the preparation of the cyclobutyl ring. One common method involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane, in the presence of a strong base. The resulting cyclobutane is then subjected to further functionalization to introduce the 3,5-dimethoxyphenyl group and the 3-methyl-1-butylamine chain.
Industrial production methods often involve the use of catalytic processes to improve yield and efficiency. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the 3,5-dimethoxyphenyl group onto the cyclobutyl ring .
Analyse Des Réactions Chimiques
1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an analgesic.
Mécanisme D'action
The mechanism of action of 1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with other similar compounds, such as:
1-cyclobutyl-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares a similar cyclobutyl and dimethoxyphenyl structure but differs in its pyrazolo[3,4-d]pyrimidin-4-amine moiety.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C17H27NO2 |
|---|---|
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
1-[1-(3,5-dimethoxyphenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C17H27NO2/c1-12(2)8-16(18)17(6-5-7-17)13-9-14(19-3)11-15(10-13)20-4/h9-12,16H,5-8,18H2,1-4H3 |
Clé InChI |
AJSSHQMLZBXROQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1(CCC1)C2=CC(=CC(=C2)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione](/img/structure/B13724271.png)

![1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724283.png)
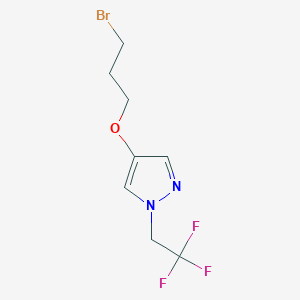
![(2,5-dioxopyrrolidin-1-yl) 5-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]pentanoate](/img/structure/B13724291.png)
![[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine](/img/structure/B13724293.png)

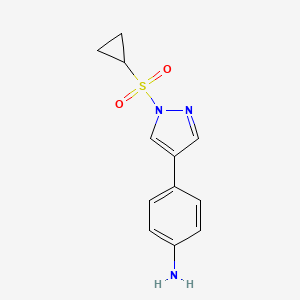
![N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724316.png)

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine](/img/structure/B13724329.png)
